molecular formula C7H7Br2NO B1612720 3,5-Dibromo-4-hydroxybenzylamine CAS No. 701-68-8

3,5-Dibromo-4-hydroxybenzylamine

Cat. No.: B1612720
CAS No.: 701-68-8
M. Wt: 280.94 g/mol
InChI Key: XLWJVYYSWQWBNB-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxybenzylamine is an organic compound with the molecular formula C7H7Br2NO It is a derivative of benzylamine, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-hydroxybenzylamine typically involves the bromination of 4-hydroxybenzylamine. One common method is to start with 4-hydroxybenzylamine and subject it to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions.

Industrial Production Methods

For industrial production, the process may involve a continuous flow reactor to ensure consistent quality and yield. The use of a solvent-free continuous pipeline reaction device has been reported, which allows for precise control of reaction conditions and minimizes environmental impact. The process involves low-temperature bromination followed by high-temperature bromination, hydrolysis, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-hydroxybenzylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atoms can be reduced to form 4-hydroxybenzylamine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of 4-hydroxybenzylamine.

    Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-4-hydroxybenzylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-hydroxybenzylamine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but with a carboxyl group instead of an amine group.

    3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine group.

    3,5-Dichloro-4-hydroxybenzylamine: Similar structure but with chlorine atoms instead of bromine atoms.

Uniqueness

3,5-Dibromo-4-hydroxybenzylamine is unique due to the presence of both bromine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(aminomethyl)-2,6-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWJVYYSWQWBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597029
Record name 4-(Aminomethyl)-2,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-68-8
Record name 4-(Aminomethyl)-2,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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